molecular formula C5H12ClNO3S B2507390 3-(Hydroxymethyl)-1lambda6-thiomorpholine-1,1-dione hydrochloride CAS No. 1797609-81-4

3-(Hydroxymethyl)-1lambda6-thiomorpholine-1,1-dione hydrochloride

Cat. No.: B2507390
CAS No.: 1797609-81-4
M. Wt: 201.67
InChI Key: YOYMVEXPUQFRQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Hydroxymethyl)-1lambda6-thiomorpholine-1,1-dione hydrochloride is a chemical compound with a unique structure that includes a thiomorpholine ring substituted with a hydroxymethyl group and a sulfone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydroxymethyl)-1lambda6-thiomorpholine-1,1-dione hydrochloride typically involves the following steps:

    Formation of the Thiomorpholine Ring: The thiomorpholine ring can be synthesized through a cyclization reaction involving a suitable diol and a sulfur-containing reagent.

    Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via a hydroxymethylation reaction, often using formaldehyde as the reagent.

    Oxidation to Form the Sulfone: The thiomorpholine ring is then oxidized to introduce the sulfone moiety, typically using an oxidizing agent such as hydrogen peroxide or a peracid.

    Formation of the Hydrochloride Salt: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

3-(Hydroxymethyl)-1lambda6-thiomorpholine-1,1-dione hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be further oxidized to form a carboxylic acid.

    Reduction: The sulfone moiety can be reduced to a sulfide under suitable conditions.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of a carboxylic acid derivative.

    Reduction: Formation of a sulfide derivative.

    Substitution: Formation of various substituted thiomorpholine derivatives.

Scientific Research Applications

3-(Hydroxymethyl)-1lambda6-thiomorpholine-1,1-dione hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Thiomorpholine-1,1-dione: Lacks the hydroxymethyl group, making it less versatile in chemical reactions.

    Hydroxymethyl-thiomorpholine: Lacks the sulfone moiety, which reduces its potential for redox reactions.

    Sulfone derivatives: Similar in having the sulfone moiety but may lack the thiomorpholine ring structure.

Uniqueness

3-(Hydroxymethyl)-1lambda6-thiomorpholine-1,1-dione hydrochloride is unique due to the combination of the thiomorpholine ring, hydroxymethyl group, and sulfone moiety. This combination provides a versatile platform for chemical modifications and potential biological activities.

Properties

IUPAC Name

(1,1-dioxo-1,4-thiazinan-3-yl)methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3S.ClH/c7-3-5-4-10(8,9)2-1-6-5;/h5-7H,1-4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOYMVEXPUQFRQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC(N1)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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